![molecular formula C6H15ClN2 B3432420 cis-Cyclohexane-1,4-diamine hydrochloride CAS No. 2121-78-0](/img/structure/B3432420.png)
cis-Cyclohexane-1,4-diamine hydrochloride
Overview
Description
“Cis-Cyclohexane-1,4-diamine hydrochloride” is a chemical compound with the molecular formula C6H15ClN2 . It is also known by other synonyms such as “cyclohexane-1,4-diamine;hydrochloride” and "Cyclohexane-1,4-diamine hydrochloride" . The molecular weight of this compound is 150.65 g/mol .
Molecular Structure Analysis
The molecular structure of “cis-Cyclohexane-1,4-diamine hydrochloride” can be represented by the canonical SMILES notation:C1CC (CCC1N)N.Cl
. This notation represents the structure of the molecule in a linear format. Physical And Chemical Properties Analysis
The physical and chemical properties of “cis-Cyclohexane-1,4-diamine hydrochloride” include a molecular weight of 150.65 g/mol, hydrogen bond donor count of 3, hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The exact mass is 150.0923762 g/mol and the monoisotopic mass is also 150.0923762 g/mol . The topological polar surface area is 52 Ų .Scientific Research Applications
Synthesis of Transparent Polyimides
The compound is used in the synthesis of transparent polyimides. These polyimides are derived from trans- and cis-1,4-bis (3,4-dicarboxyphenoxy)cyclohexane dianhydrides . The resulting polyimides have good mechanical properties and high optical transparency in the visible region . This application is particularly relevant in the fields of electronics and aerospace industries .
Production of 1,4-Cyclohexanediol and 1,4-Cyclohexanediamine
The compound can be transformed into well-defined 1,4-cyclohexanediol and 1,4-cyclohexanediamine . These two compounds have vast industrial relevance as monomers for polymer synthesis as well as pharmaceutical building blocks .
Synthesis of Platinum Complexes
Cis-1,2-Diaminocyclohexane, a similar compound, has been used in the synthesis of platinum complexes that have high antitumor activity . It is plausible that cis-Cyclohexane-1,4-diamine hydrochloride could have similar applications.
Synthesis of Multidentate Ligands
Cis-1,2-Diaminocyclohexane has also been used in the synthesis of multidentate ligands for uranyl and transition metal complexation . This suggests potential applications of cis-Cyclohexane-1,4-diamine hydrochloride in similar areas.
Preparation of Fully Aliphatic Polyimides
Trans-1,4-Diaminocyclohexane, another similar compound, has been used in the preparation of fully aliphatic polyimides . This suggests that cis-Cyclohexane-1,4-diamine hydrochloride could also be used in similar applications.
Synthesis of Novel Two-Dimensional Layered Zinc Phosphate
Trans-1,4-Diaminocyclohexane has been employed as the structure-directing agent in the synthesis of novel two-dimensional layered zinc phosphate . This suggests potential applications of cis-Cyclohexane-1,4-diamine hydrochloride in the synthesis of novel materials.
Mechanism of Action
Target of Action
It’s known that diamines, in general, can interact with various biological targets, including enzymes and receptors, depending on their structure and functional groups .
Mode of Action
It’s known that diamines can form complexes with metal ions, which can influence their interaction with biological targets .
Biochemical Pathways
Diamines can participate in various biochemical reactions, including the formation of polyamines, which are involved in cell growth and differentiation .
Pharmacokinetics
The physicochemical properties such as solubility and stability can influence its bioavailability .
Result of Action
Diamines can influence cell growth and differentiation through their involvement in the synthesis of polyamines .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of cis-Cyclohexane-1,4-diamine hydrochloride .
properties
IUPAC Name |
cyclohexane-1,4-diamine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.ClH/c7-5-1-2-6(8)4-3-5;/h5-6H,1-4,7-8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGAAPPIBHREAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80712659 | |
Record name | Cyclohexane-1,4-diamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80712659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Cyclohexane-1,4-diamine hydrochloride | |
CAS RN |
28294-93-1, 2121-79-1, 2121-78-0 | |
Record name | 1,4-Cyclohexanediamine, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28294-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC19933 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19933 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1, dihydrochloride, trans- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19932 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexane-1,4-diamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80712659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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